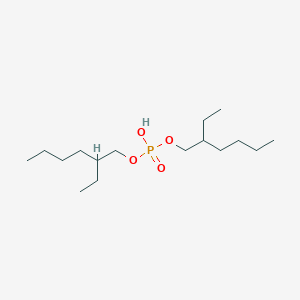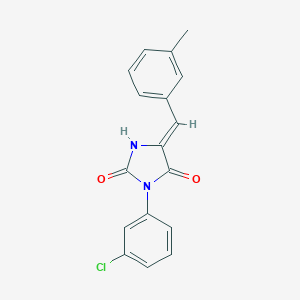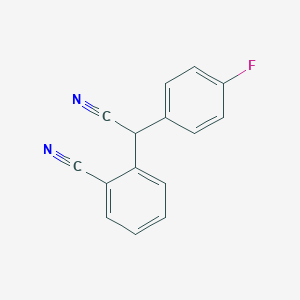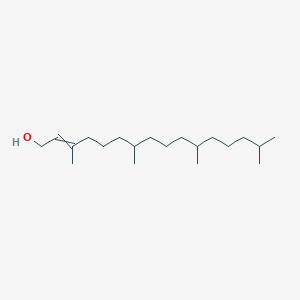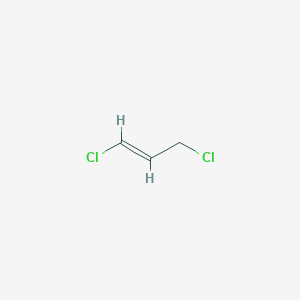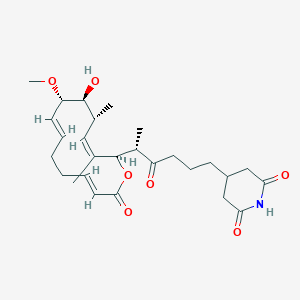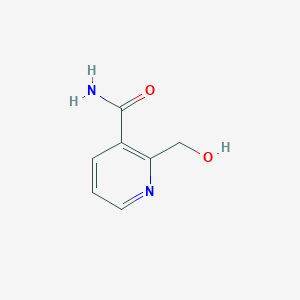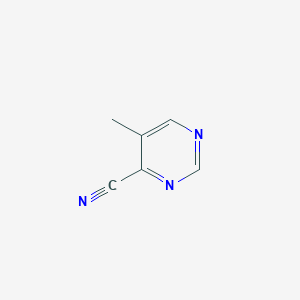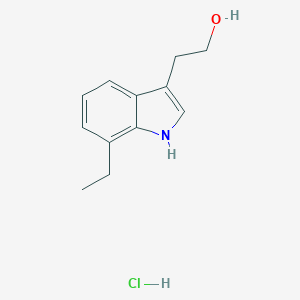
7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely used in medicinal chemistry.
作用机制
The mechanism of action of 7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of pro-inflammatory prostaglandins. In addition, it has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
生化和生理效应
The biochemical and physiological effects of 7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride have been extensively studied. It has been reported to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to have neuroprotective effects by reducing neuronal damage caused by oxidative stress. Furthermore, it has been reported to have cardioprotective effects by reducing myocardial injury caused by ischemia-reperfusion.
实验室实验的优点和局限性
One of the main advantages of using 7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride in lab experiments is its versatility. It can be used in various assays to study its antimicrobial, anti-inflammatory, and anticancer properties. In addition, it can be used in cell culture experiments to study its biochemical and physiological effects. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.
未来方向
There are several future directions for research on 7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride. One area of research could be to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could be to study its potential applications in the treatment of cardiovascular diseases such as myocardial infarction and heart failure. Furthermore, it could be interesting to investigate its potential applications in the development of novel antimicrobial agents and anticancer drugs.
Conclusion:
In conclusion, 7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method has been well-established, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on this compound could lead to the development of novel therapeutic agents for various diseases.
合成方法
The synthesis of 7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride involves the reaction of ethylindole with ethylene oxide in the presence of a strong acid catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. This synthesis method has been reported in various scientific journals and has been successfully replicated in several laboratories.
科学研究应用
7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been reported to have antimicrobial, anti-inflammatory, and anticancer properties. Several studies have shown that this compound can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, it has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Furthermore, it has been shown to have anticancer properties by inducing apoptosis in cancer cells.
属性
CAS 编号 |
114737-76-7 |
|---|---|
产品名称 |
7-Ethyl-3-(2-hydroxyethyl)indole hydrochloride |
分子式 |
C12H16ClNO |
分子量 |
225.71 g/mol |
IUPAC 名称 |
2-(7-ethyl-1H-indol-3-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-9-4-3-5-11-10(6-7-14)8-13-12(9)11;/h3-5,8,13-14H,2,6-7H2,1H3;1H |
InChI 键 |
RFFKMSOWRXBBIA-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CCO.Cl |
规范 SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CCO.Cl |
同义词 |
7-ETHYL-3-(2-HYDROXYETHYL)INDOLE HYDROCHLORIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



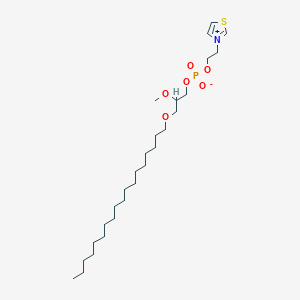
![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)
